molecular formula C25H21ClFN3O2 B2568806 2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide CAS No. 932321-50-1

2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide

Cat. No. B2568806
CAS RN: 932321-50-1
M. Wt: 449.91
InChI Key: ICFFLFAGMHIHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C25H21ClFN3O2 and its molecular weight is 449.91. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

Research on structurally similar compounds has explored the synthesis and structural characterization of amide-containing isoquinoline derivatives. These compounds have been shown to form gels or crystalline solids upon treatment with different acids, exhibiting unique properties like fluorescence emission, which is influenced by their protonation state and interactions with other molecules. Such characteristics are crucial for understanding the molecular interactions and designing materials with specific optical properties (Karmakar, Sarma, & Baruah, 2007).

Biological Potentials

Several studies have synthesized and evaluated derivatives of quinazolinone and related compounds for their antimicrobial, anticancer, anti-inflammatory, and analgesic activities. For instance, a series of quinazolinone derivatives was synthesized and found to display significant antimicrobial activity against various pathogens and promising anticancer activity against different cancer cell lines. These findings highlight the therapeutic potential of these compounds in treating infections and cancer (Mehta et al., 2019).

Antitumor Activity

Quinazolinone analogues have been synthesized and evaluated for their antitumor activity, with some compounds showing broad-spectrum antitumor activity. These results suggest that certain quinazolinone derivatives could be developed as potent antitumor agents, offering new avenues for cancer therapy (Al-Suwaidan et al., 2016).

Molecular Docking and Drug Design

The synthesis and molecular docking studies of quinazolinone derivatives have provided insights into their potential as antimicrobial agents. By understanding how these compounds interact with bacterial proteins, researchers can design more effective antibacterial drugs. This approach highlights the importance of quinazolinone derivatives in the development of new therapeutic agents (Rajasekaran & Rao, 2015).

properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClFN3O2/c1-15(2)16-7-10-18(11-8-16)28-23(31)14-30-22-12-9-17(26)13-20(22)24(29-25(30)32)19-5-3-4-6-21(19)27/h3-13,15H,14H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFFLFAGMHIHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide

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